molecular formula C9H9BrF2N2O2 B595311 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline CAS No. 1365271-69-7

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline

Cat. No.: B595311
CAS No.: 1365271-69-7
M. Wt: 295.084
InChI Key: QOYVWOSVTZRFAC-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is an organic compound with the molecular formula C9H9BrF2N2O2. It is characterized by the presence of bromine, fluorine, nitro, and isopropyl groups attached to an aniline base structure. This compound is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.

    Clemmensen Reduction: The acyl group is then reduced to an alkane.

    Bromination: The addition of a bromine atom to the benzene ring.

    Isopropylation: The addition of an isopropyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action for 4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluoroaniline
  • 4-Bromo-2,3-difluorobenzonitrile
  • 4-Bromo-2,6-difluorobenzotrifluoride

Uniqueness

4-Bromo-2,3-difluoro-N-isopropyl-6-nitroaniline is unique due to the combination of bromine, fluorine, nitro, and isopropyl groups on the aniline structure. This combination imparts distinct chemical properties, making it valuable for specific research applications .

Properties

IUPAC Name

4-bromo-2,3-difluoro-6-nitro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2N2O2/c1-4(2)13-9-6(14(15)16)3-5(10)7(11)8(9)12/h3-4,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYVWOSVTZRFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742846
Record name 4-Bromo-2,3-difluoro-6-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-69-7
Record name Benzenamine, 4-bromo-2,3-difluoro-N-(1-methylethyl)-6-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,3-difluoro-6-nitro-N-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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